2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile
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Overview
Description
2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid under reflux conditions. For example, the reaction of 2-acetylbenzofuran with (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux for two hours yields the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of fluorescent materials and electroluminescent devices
Mechanism of Action
The mechanism of action of 2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Benzothiazolyl)acetic acid ethyl ester
- 2-(2-Benzothiazolyl)acetate
- 2-(2-Benzothiazolyl)ethanol
Uniqueness
2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile is unique due to its specific structure, which combines the benzothiazole ring with a propanedinitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
292140-93-3 |
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Molecular Formula |
C12H7N3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-[1-(1,3-benzothiazol-2-yl)ethylidene]propanedinitrile |
InChI |
InChI=1S/C12H7N3S/c1-8(9(6-13)7-14)12-15-10-4-2-3-5-11(10)16-12/h2-5H,1H3 |
InChI Key |
RTUGEMJETRVDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C#N)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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